N-(3-aminophenyl)acrylamide: A Comprehensive Technical Guide
N-(3-aminophenyl)acrylamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminophenyl)acrylamide is a bifunctional monomer containing both a reactive acrylamide moiety and a nucleophilic aminophenyl group. This unique structure makes it a valuable building block in polymer chemistry and a potential candidate for applications in drug delivery and biomaterial science. This technical guide provides a comprehensive overview of the known properties of N-(3-aminophenyl)acrylamide, including its chemical and physical characteristics, a proposed synthesis protocol, and an exploration of its potential biological activities based on related compounds. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates existing knowledge on analogous structures to provide a foundational resource for researchers.
Chemical and Physical Properties
N-(3-aminophenyl)acrylamide, with the chemical formula C₉H₁₀N₂O, is an organic compound that possesses both an amide and an aromatic amine functional group.[1][2] These functionalities impart specific chemical reactivity and physical characteristics to the molecule. The acrylamide group is susceptible to polymerization and Michael addition reactions, while the amino group can undergo reactions typical of aromatic amines, such as diazotization and acylation.
A summary of the computed and predicted physicochemical properties of N-(3-aminophenyl)acrylamide is presented in Table 1. It is important to note that most of the available data is computational and awaits experimental verification.
Table 1: Physicochemical Properties of N-(3-aminophenyl)acrylamide
| Property | Value | Source |
| IUPAC Name | N-(3-aminophenyl)prop-2-enamide | [1] |
| CAS Number | 16230-24-3 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Predicted Boiling Point | 389.6 ± 34.0 °C | [2] |
| Predicted Density | 1.189 ± 0.06 g/cm³ | [2] |
| Predicted XLogP3 | 0.5 | [1] |
| Predicted Hydrogen Bond Donor Count | 2 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted Rotatable Bond Count | 2 | [1] |
| Predicted Topological Polar Surface Area | 55.1 Ų | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of N-(3-aminophenyl)acrylamide
Materials:
-
3-Phenylenediamine
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylenediamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(3-aminophenyl)acrylamide.
Expected Characterization Data
Based on the structure of N-(3-aminophenyl)acrylamide and data from analogous compounds, the following spectroscopic characteristics are anticipated:
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¹H NMR: Signals corresponding to the vinyl protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (around 6.5-7.5 ppm), the amide proton (a broad singlet), and the amine protons (a broad singlet).[3][4]
-
¹³C NMR: Resonances for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (between 125-135 ppm), and the aromatic carbons.[4]
-
FTIR (cm⁻¹): Characteristic absorption bands for N-H stretching of the amine and amide (around 3200-3400 cm⁻¹), C=O stretching of the amide (amide I band, ~1650 cm⁻¹), N-H bending of the amide (amide II band, ~1620 cm⁻¹), and C=C stretching of the vinyl group (~1600 cm⁻¹).[5][6]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z = 162.19, along with characteristic fragmentation patterns.[7]
Polymerization and Applications
N-(3-aminophenyl)acrylamide is primarily utilized as a monomer in the polymer industry.[2] The presence of the acrylamide functionality allows it to undergo free-radical polymerization to form poly(N-(3-aminophenyl)acrylamide). The resulting polymers can possess unique properties due to the presence of the pendant aminophenyl groups, which can enhance thermal stability, mechanical strength, and chemical resistance.[2] These polymers have found applications in the formulation of adhesives, coatings, and sealants, where the amino groups can promote adhesion to various substrates.[2]
Biological Properties and Potential in Drug Development
There is a significant lack of direct experimental data on the biological properties of N-(3-aminophenyl)acrylamide. However, by examining the properties of the parent acrylamide molecule and other acrylamide derivatives, we can infer potential biological activities and areas for future research.
Cytotoxicity of Acrylamides
Acrylamide itself is a known neurotoxin and has been shown to exhibit cytotoxicity in various cell lines.[1][2][8] The cytotoxic effects are often attributed to the electrophilic nature of the α,β-unsaturated amide, which can react with cellular nucleophiles such as glutathione and cysteine residues in proteins. This can lead to oxidative stress, DNA damage, and apoptosis.[1]
Table 2: Cytotoxicity of Acrylamide in Various Cell Lines
| Cell Line | Assay | IC₅₀ (24h exposure) | Reference |
| Caco-2 | MTT | 5.9 mM | [1] |
| Caco-2 | PrestoBlue | 8.9 mM | [1] |
| NIH/3T3 | MTT | 6.73 mM | [2][9] |
| A549 | MTT | 4.6 mM | [8] |
It is plausible that N-(3-aminophenyl)acrylamide may also exhibit cytotoxic effects, although the presence of the aminophenyl group could modulate this activity. Further studies are required to determine the specific IC₅₀ values for this compound in relevant cell lines.
Potential Signaling Pathway Involvement
Studies on acrylamide and its derivatives have implicated several signaling pathways in their mechanism of action. For instance, acrylamide has been shown to induce apoptosis and inflammation through the activation of the MAPK signaling pathway.[10] Other research has pointed to the involvement of protein kinase C (PKC) and AMP-activated protein kinase (AMPK) pathways in acrylamide-induced neurotoxicity.[11]
Given that the acrylamide moiety is the reactive center in these interactions, it is conceivable that N-(3-aminophenyl)acrylamide could also modulate these or similar pathways. The aminophenyl group could also introduce new biological activities or alter the affinity for specific cellular targets.
Applications in Drug Delivery
Polymers and hydrogels based on acrylamide and its derivatives are extensively studied for drug delivery applications due to their biocompatibility and tunable properties.[12][13] The incorporation of functional monomers like N-(3-aminophenyl)acrylamide could provide handles for drug conjugation or for modulating the physicochemical properties of the polymer matrix to control drug release. The primary amine group on the phenyl ring could be used for the covalent attachment of drugs, targeting ligands, or other biomolecules.
Conclusion and Future Directions
N-(3-aminophenyl)acrylamide is a monomer with significant potential in materials science and, potentially, in the biomedical field. While its primary current application is in the synthesis of functional polymers, its structural features suggest that it could be a valuable tool in drug delivery and tissue engineering. The major limitation in fully assessing the potential of this compound is the lack of comprehensive experimental data.
Future research should focus on:
-
Developing and optimizing a reliable synthesis protocol for N-(3-aminophenyl)acrylamide.
-
Thoroughly characterizing the compound using modern analytical techniques to establish a complete and verified set of physicochemical properties.
-
Evaluating the cytotoxicity of the monomer in a panel of relevant cell lines to determine its safety profile.
-
Investigating the biological activity of the monomer and its polymers, including their effects on key signaling pathways.
-
Exploring the potential of poly(N-(3-aminophenyl)acrylamide) and its copolymers as platforms for controlled drug delivery and other biomedical applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of N-(3-aminophenyl)acrylamide and pave the way for its use in advanced applications.
References
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- 11. Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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